molecular formula C11H18N4O2 B11783046 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11783046
M. Wt: 238.29 g/mol
InChI Key: MGWAUDAYFFRUGR-UHFFFAOYSA-N
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Description

1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a piperidine ring, a triazole ring, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The combination of these functional groups imparts unique chemical properties that make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the piperidine moiety through nucleophilic substitution. The carboxylic acid group can be introduced via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing heterocycles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters, while reduction of the triazole ring can produce different nitrogen heterocycles.

Scientific Research Applications

1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-(Piperidin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-(Morpholin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different nitrogen-containing rings, such as morpholine or pyrrolidine. The combination of the triazole and piperidine rings also enhances its potential for diverse chemical and biological applications.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

1-(2-piperidin-1-ylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H18N4O2/c1-9(14-5-3-2-4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)

InChI Key

MGWAUDAYFFRUGR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)N2CCCCC2

Origin of Product

United States

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